

Introduction: Unveiling a Symmetrical Dimer with Broad Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Piperazine, 1,1'-(1,2-ethanediyl)bis-

Cat. No.: B101098

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In the vast landscape of heterocyclic chemistry, piperazine stands as a cornerstone pharmacophore and a uniquely versatile building block.^[1] Its simple, six-membered ring containing two nitrogen atoms at the 1 and 4 positions imparts a combination of basicity, conformational rigidity, and opportunities for derivatization that have been exploited in countless applications, most notably in drug development. This guide focuses on a specific, symmetrical derivative: **Piperazine, 1,1'-(1,2-ethanediyl)bis-**, a molecule that essentially fuses two piperazine rings via an ethane linker.

This structural duplication creates a molecule with four nitrogen atoms, presenting a unique platform for researchers. It functions as a multidentate ligand, a potent base, and, most importantly, a bifunctional linker or scaffold. For scientists in drug development, materials science, and catalysis, understanding the nuances of this compound—from its precise nomenclature to its reactivity and handling—is key to unlocking its full potential. This document serves as a technical primer, synthesizing core data with practical insights for its application in a laboratory setting.

Section 1: Chemical Identity and Nomenclature

Precise identification is the foundation of reproducible science. The subject of this guide is most commonly indexed by its CAS Registry Number, 19479-83-5.^{[2][3][4]} However, it is known by a variety of systematic and common names, which can be a source of confusion.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-piperazin-1-ylethyl)piperazine.[2] This name designates one piperazine ring as the parent and the other as a substituent attached via an ethyl group. An equally valid and often-used systematic name is 1,1'-(Ethane-1,2-diyl)dipiperazine, which treats both piperazine rings equivalently, linked by an ethane-1,2-diyl bridge.[3]

A comprehensive list of its identifiers and most common synonyms is provided below for cross-referencing purposes.

Identifier Type	Value	Source
IUPAC Name	1-(2-piperazin-1-ylethyl)piperazine	PubChem[2]
Systematic Name	1,1'-(Ethane-1,2-diyl)dipiperazine	US EPA[3]
CAS Number	19479-83-5	PubChem[2]
Molecular Formula	C ₁₀ H ₂₂ N ₄	ChemScene[4]
Synonym	1,1'-(1,2-Ethanediy)bis(piperazine)	PubChem[2]
Synonym	1,2-Di(piperazin-1-yl)ethane	ChemScene[4]
Synonym	1,1'-Ethylenedipiperazine	PubChem[2]

Chemical Structure Diagram

To visually represent the molecule's connectivity and symmetrical nature, the following structural diagram is provided.

Structure of 1,1'-(Ethane-1,2-diyl)dipiperazine.

Section 2: Physicochemical and Computed Properties

Understanding the physical and chemical properties of a compound is critical for planning experiments, from selecting an appropriate solvent to predicting its behavior in a reaction. The properties of 1,1'-(Ethane-1,2-diyl)dipiperazine are summarized below.

Property	Value	Unit	Source
Molecular Weight	198.31	g/mol	PubChem[2]
Exact Mass	198.18444672	Da	ECHEMI[5]
Melting Point	97-98	°C	ECHEMI[5]
Boiling Point	208.5	°C	ECHEMI[5]
Density	0.9691	g/cm ³	ECHEMI[5]
XLogP3	-1	ECHEMI[5]	
Hydrogen Bond Donor Count	2	ECHEMI[5]	
Hydrogen Bond Acceptor Count	4	ECHEMI[5]	
Rotatable Bond Count	3	ECHEMI[5]	
Topological Polar Surface Area	30.5	Å ²	ECHEMI[5]

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water and alcohols. The presence of two hydrogen bond donors (the N-H protons on each ring) and four acceptors (all four nitrogen atoms) makes this molecule an active participant in hydrogen bonding networks, which governs its solubility and interactions with biological targets.

Section 3: Synthesis and Reaction Principles

The synthesis of 1,1'-(Ethane-1,2-diyl)dipiperazine is typically achieved through a classical nucleophilic substitution pathway. The most direct method involves the reaction of excess piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Core Rationale

The causality of this reaction lies in the nucleophilicity of the secondary amine in the piperazine ring. One piperazine molecule acts as a nucleophile, displacing one of the halide atoms on the ethane backbone. This forms an intermediate, N-(2-haloethyl)piperazine. A second molecule of piperazine then displaces the remaining halide to form the final bridged product. The use of excess piperazine is crucial for two reasons:

- To drive the reaction to completion: By Le Châtelier's principle, a high concentration of the piperazine reactant favors the formation of the product.
- To act as a base: The reaction generates hydrohalic acid (HCl or HBr) as a byproduct. Excess piperazine neutralizes this acid, preventing the protonation of the reactant piperazine, which would render it non-nucleophilic. An alternative is to use a non-nucleophilic base like triethylamine.

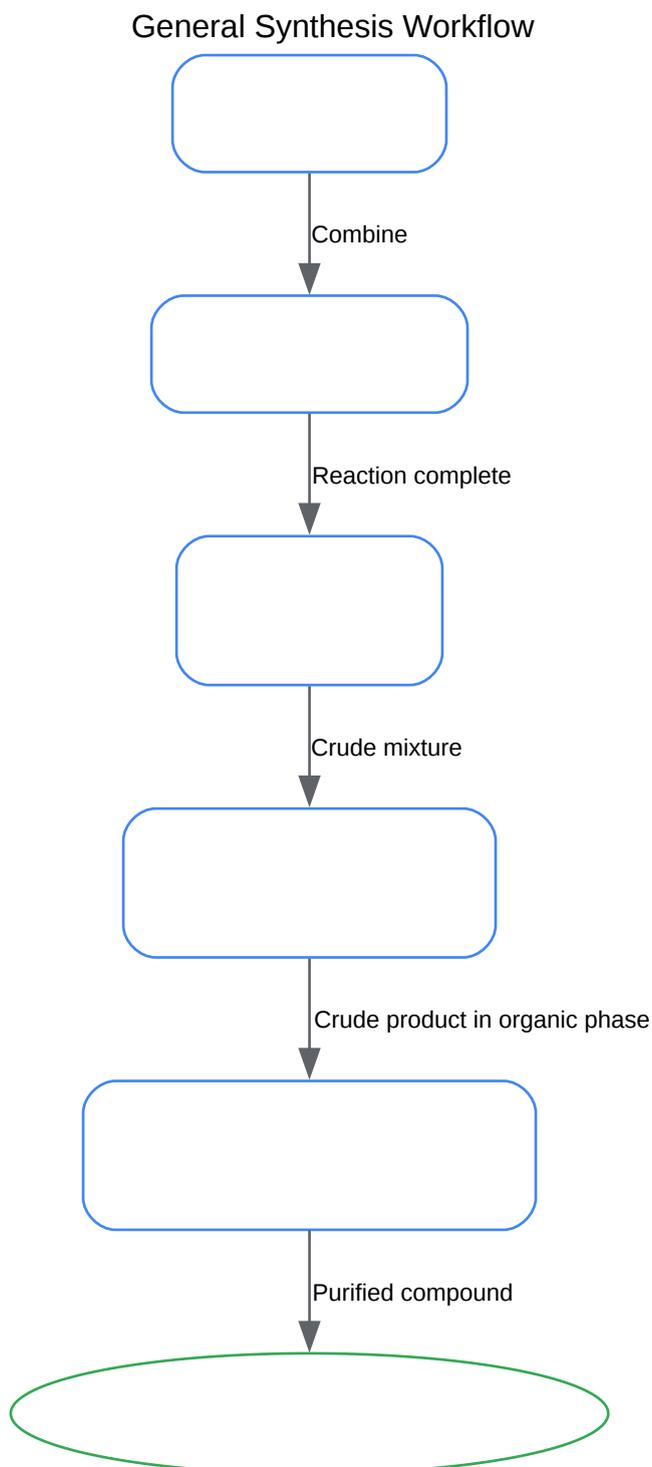
Generalized Experimental Protocol

This protocol is a generalized representation. Researchers should consult specific literature and perform appropriate safety assessments before implementation.

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4.0 equivalents) and a suitable solvent (e.g., ethanol or acetonitrile).
- Reaction: While stirring, slowly add 1,2-dichloroethane (1.0 equivalent) to the solution.
- Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Workup: After cooling to room temperature, filter the mixture to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in water and add a strong base (e.g., 5M NaOH) to deprotonate any remaining salts and increase the pH to >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by

vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis Workflow Diagram



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Workflow for the synthesis of the target compound.

Section 4: Applications in Research and Development

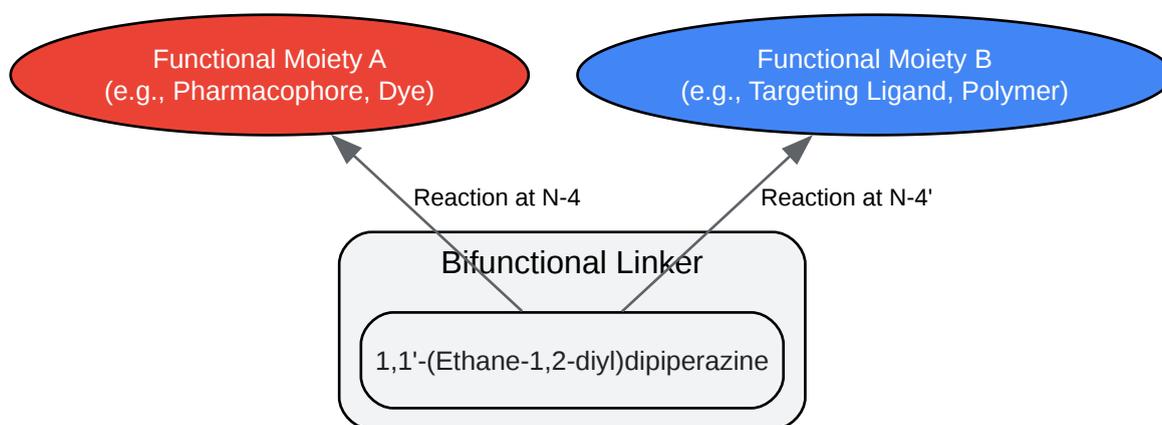
The true value of 1,1'-(Ethane-1,2-diyl)dipiperazine lies in its bifunctional nature, making it a powerful tool for molecular construction.

Bifunctional Linker and Scaffold

The molecule possesses two secondary amine groups, one at the 4-position of each piperazine ring. These sites are available for further chemical modification, allowing the compound to act as a symmetrical linker.^[6] This is highly valuable in several fields:

- **Drug Development:** It can be used to create bivalent ligands, where two pharmacophores are tethered together. This can significantly increase binding affinity and selectivity for a target receptor or enzyme through the chelate effect.
- **PROTACs and Molecular Glues:** In the development of targeted protein degraders, linkers are essential for connecting a target-binding warhead to an E3 ligase-binding moiety. Symmetrical diamine linkers like this provide a defined length and chemical vector for such applications.
- **Materials Science:** It can be used as a monomer or cross-linking agent in polymerization reactions to create polyamides, polyureas, or epoxy resins with specific thermal and mechanical properties.

Application Logic Diagram



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Role as a symmetrical bifunctional linker.

Catalyst and Chelating Agent

With four basic nitrogen atoms, the molecule can function as a potent Brønsted base or a multidentate Lewis base (chelating agent).

- **Catalysis:** It can be used as a catalyst in reactions that are sensitive to steric hindrance, such as the formation of polyurethanes.[7] Its structure is related to the well-known catalyst TEDA (triethylenediamine), also known as DABCO.[8][9]
- **Coordination Chemistry:** It can form stable complexes with various metal ions. This property is useful for creating metal-organic frameworks (MOFs) or for sequestering metal ions from a solution.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1,1'-(Ethane-1,2-diyl)dipiperazine is not widely available, data from structurally analogous compounds, such as 1,2-dipiperidinoethane, can be used to infer its hazard profile.[10][11] Amine compounds of this class are typically corrosive and can cause irritation.

- **Potential Hazards (Inferred):**
 - Causes skin irritation/burns.[10][11]

- Causes serious eye damage.[10][11]
- Harmful if inhaled, may cause respiratory irritation.[10][11]
- Harmful if swallowed.[11]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.[11]
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid exposed skin.[10]
 - Respiratory Protection: If working outside of a fume hood or with aerosols, use a certified respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and acids, as these are incompatible materials.[11]

Conclusion

Piperazine, 1,1'-(1,2-ethanediyl)bis- is more than a simple dimer; it is a symmetrical, bifunctional platform with significant potential for innovation. Its value as a molecular linker in drug discovery and materials science is particularly noteworthy. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively and safely leverage this versatile chemical for advanced applications.

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- To cite this document: BenchChem. [Introduction: Unveiling a Symmetrical Dimer with Broad Potential]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b101098#piperazine-1-1-1-2-ethanediyl-bis-iupac-name-and-synonyms>]

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